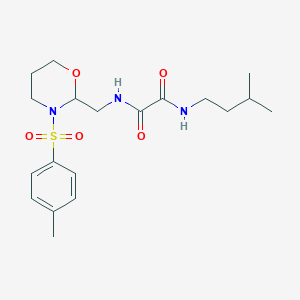![molecular formula C15H22N2O3S B2418698 N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide CAS No. 2415629-37-5](/img/structure/B2418698.png)
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various cancers and autoimmune diseases. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mécanisme D'action
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and activation of B cells and other immune cells. By inhibiting BTK, N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide can block the signaling pathways that promote the growth and survival of cancer cells and the inflammation associated with autoimmune diseases.
Biochemical and Physiological Effects:
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide has been shown to have several biochemical and physiological effects, including inhibition of BTK activity, reduction in the production of inflammatory cytokines, and induction of apoptosis (programmed cell death) in cancer cells. These effects are dose-dependent and have been observed in both in vitro and in vivo studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide is its high selectivity for BTK, which reduces the risk of off-target effects. Another advantage is its oral bioavailability, which makes it a convenient and effective treatment option for patients. However, one limitation of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide is its relatively short half-life, which may require frequent dosing or the use of sustained-release formulations in clinical settings.
Orientations Futures
There are several future directions for the research and development of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide. One direction is to explore its potential use in combination with other cancer therapies, such as chemotherapy and immunotherapy, to enhance its efficacy and reduce the risk of drug resistance. Another direction is to investigate its potential use in the treatment of other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the long-term safety and efficacy of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide in clinical settings.
In conclusion, N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide is a promising small molecule inhibitor that has shown potential for the treatment of various cancers and autoimmune diseases. Its high selectivity for BTK and oral bioavailability make it a convenient and effective treatment option for patients. Future research and development of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide will further enhance our understanding of its mechanisms of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide involves several steps. The first step is the reaction of 4-(bromomethyl)furan-3-carboxylic acid with thiomorpholine to form the intermediate compound, 4-((4-thiomorpholin-4-yl)oxan-4-yl)methyl)furan-3-carboxylic acid. This intermediate is then treated with oxalyl chloride and dimethylformamide to form the corresponding acid chloride, which is then reacted with 4-aminobenzonitrile to form N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide.
Applications De Recherche Scientifique
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide has been extensively studied for its potential use in the treatment of various cancers and autoimmune diseases. Preclinical studies have shown that N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide can inhibit the growth of cancer cells and reduce inflammation in autoimmune diseases. Clinical trials are currently underway to evaluate the safety and efficacy of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide in patients with lymphoma, leukemia, and autoimmune diseases such as lupus and rheumatoid arthritis.
Propriétés
IUPAC Name |
N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c18-14(13-1-6-20-11-13)16-12-15(2-7-19-8-3-15)17-4-9-21-10-5-17/h1,6,11H,2-5,7-10,12H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEZITATFBCUIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=COC=C2)N3CCSCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}furan-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

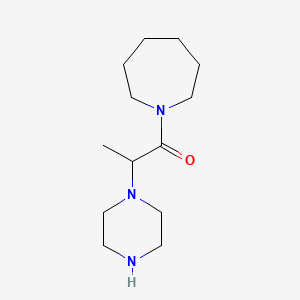
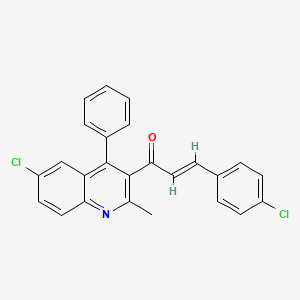
![6,8-Dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2418619.png)
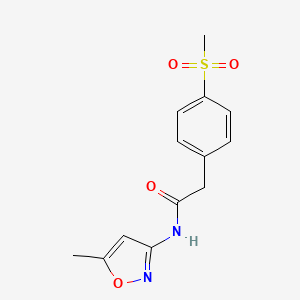
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid](/img/structure/B2418627.png)
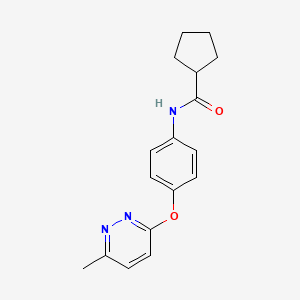
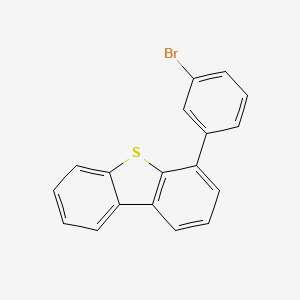
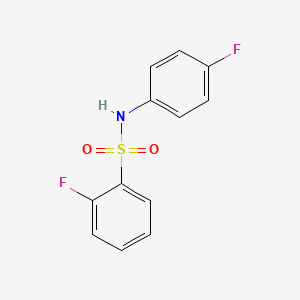
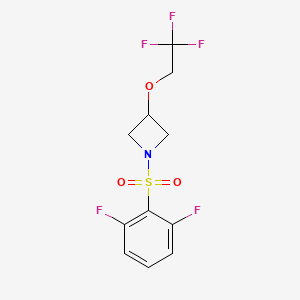
![1-(4-chlorophenyl)-N-[2-[2-[(4-chlorophenyl)methylideneamino]ethyldisulfanyl]ethyl]methanimine](/img/structure/B2418633.png)
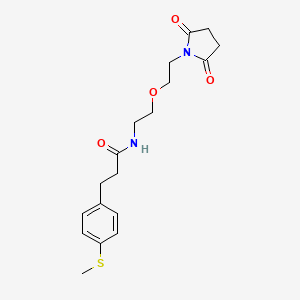
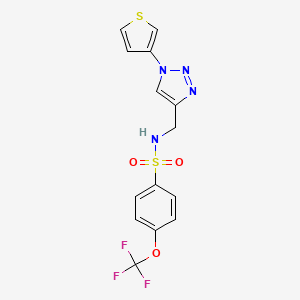
![2,4-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2418637.png)
